Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate

Description

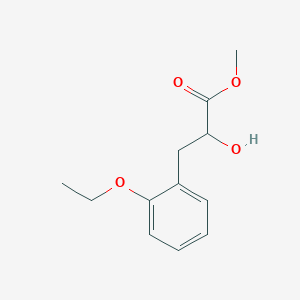

Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate is a chiral ester derivative characterized by a 2-hydroxypropanoate backbone substituted with a 2-ethoxyphenyl group at the third carbon. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from analogs with other substituents (e.g., hydroxyl, chloro, or methoxy groups).

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10,13H,3,8H2,1-2H3 |

InChI Key |

XTBQDCSEJIXDIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions typically yield alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of different esters or ethers.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research, including:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may have potential biological activities, such as antioxidant or antimicrobial properties, which can be explored for therapeutic purposes.

Medicine: It could be investigated for its potential use in drug development, particularly in the synthesis of new pharmaceuticals.

Industry: The compound's properties as an ester make it useful in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to exert its biological activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Ethoxy, Methoxy): The 2-ethoxyphenyl group in the target compound likely reduces oxidative metabolism compared to hydroxylated analogs, enhancing stability . Electron-Withdrawing Groups (e.g., Chloro, Fluoro): Chloro and fluoro substituents increase lipophilicity and modulate target binding. For example, 4-fluorophenyl analogs exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small size .

Ester Group Influence :

- Methyl esters are generally more hydrolytically stable than ethyl or isopropyl esters, favoring prolonged systemic exposure. Isopropyl esters, as in the dihydroxyphenyl analog, may enhance tissue penetration due to increased hydrophobicity .

Biological Activity Trends: Anti-Inflammatory Effects: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate suppresses pyroptosis via NF-κB and NLRP3 pathways, attributed to its catechol moiety . Enzyme Inhibition: The free acid form of 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate shows nanomolar inhibition of PCK2, a key enzyme in gluconeogenesis, highlighting the importance of the dihydroxyphenyl group for target engagement .

Physicochemical Comparison

- Hydrogen Bonding : Hydroxyl and dihydroxyphenyl groups improve solubility and intermolecular interactions but may accelerate metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.